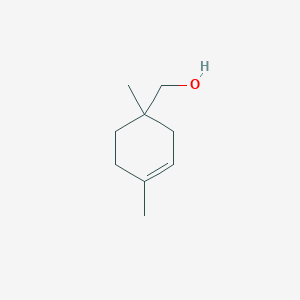

3-Cyclohexene-1-methanol, 1,4-dimethyl-

Description

Contextualization within Cyclohexene (B86901) Chemistry Research

Cyclohexene and its derivatives are fundamental building blocks in organic synthesis. The cyclohexene ring, a six-membered carbon ring containing a single double bond, provides a versatile scaffold for the construction of more complex molecular architectures. Research in this area often focuses on the stereoselective functionalization of the ring and the double bond. The reactivity of the double bond in reactions such as epoxidation, dihydroxylation, and addition reactions allows for the introduction of a wide range of functional groups. Furthermore, the allylic positions of the cyclohexene ring are also amenable to various chemical transformations.

The presence of a methanol (B129727) group and two methyl substituents on the cyclohexene ring of 3-Cyclohexene-1-methanol, 1,4-dimethyl- introduces additional layers of complexity and potential for chemical modification. The hydroxyl group can be a site for esterification, etherification, or oxidation, while the methyl groups influence the stereochemical outcome of reactions.

Historical Trajectories and Milestones in the Study of Related Cyclic Alcohols

The study of cyclic alcohols has a rich history deeply intertwined with the exploration of natural products, particularly terpenes. Early chemists in the 19th and early 20th centuries, through the investigation of essential oils, isolated and characterized a vast array of cyclic alcohols. These natural products, with their pleasant aromas, became the foundation of the fragrance and flavor industries.

A significant milestone in this field was the elucidation of the structures of monoterpenes, which are composed of two isoprene units and often feature cyclohexene rings with alcohol functionalities. The development of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in the mid-20th century revolutionized the structural determination of these complex molecules. Furthermore, the development of powerful synthetic methodologies, including the Diels-Alder reaction for the construction of cyclohexene rings and various stereoselective reduction methods for the synthesis of alcohols, has enabled chemists to synthesize these natural products and their analogs in the laboratory.

Significance of 3-Cyclohexene-1-methanol, 1,4-dimethyl- in Contemporary Organic Chemistry Research

While extensive research specifically targeting 3-Cyclohexene-1-methanol, 1,4-dimethyl- is not widely documented in publicly available literature, its structural features suggest potential significance in several areas of contemporary organic chemistry. As a chiral cyclic alcohol, it can serve as a valuable chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure forms of such molecules is a key focus in modern organic chemistry, with applications in the development of pharmaceuticals and other bioactive compounds.

Furthermore, the fragrance and flavor industry continues to explore novel cyclic alcohols for their olfactory properties. The specific substitution pattern of 3-Cyclohexene-1-methanol, 1,4-dimethyl- could impart unique and desirable aromatic characteristics. Research in this area often involves the synthesis of libraries of related compounds to understand structure-activity relationships.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 3-Cyclohexene-1-methanol, 1,4-dimethyl-.

| Property | Value |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol nih.gov |

| CAS Number | 55511-67-6 |

| Systematic Name | 1-(4-methylcyclohex-3-en-1-yl)ethanol nih.gov |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table outlines available spectroscopic information for 3-Cyclohexene-1-methanol, 1,4-dimethyl-.

| Spectroscopic Technique | Key Data Points |

| Gas Chromatography-Mass Spectrometry (GC-MS) | m/z Top Peak: 93, m/z 2nd Highest: 122, m/z 3rd Highest: 107 nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not available in searched sources |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,4-dimethylcyclohex-3-en-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h3,10H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFCNDJSVXIXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486157 | |

| Record name | 3-Cyclohexene-1-methanol, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50552-12-0 | |

| Record name | 3-Cyclohexene-1-methanol, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Cyclohexene 1 Methanol, 1,4 Dimethyl and Its Chiral Derivatives

Classical and Contemporary Approaches to the Cyclohexene (B86901) Core Functionalization

The formation of the cyclohexene ring is a cornerstone of organic synthesis, with the Diels-Alder reaction being a primary and powerful tool. wikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene and a substituted alkene (dienophile) to reliably form six-membered rings with excellent control over regio- and stereochemistry. wikipedia.org For a highly substituted compound like 3-Cyclohexene-1-methanol, 1,4-dimethyl-, this typically involves the reaction between a diene, such as isoprene, and a substituted dienophile.

Classical approaches often rely on thermal conditions. However, contemporary methods frequently employ Lewis acid catalysis to accelerate the reaction and enhance selectivity, especially for sterically hindered substrates. acs.orgucla.edu Mixed Lewis acid systems, such as AlBr₃/AlMe₃, have proven effective in promoting Diels-Alder reactions even between hindered dienes and dienophiles, leading to high yields of highly substituted cyclohexenes. acs.orgucla.edunih.gov

Following the construction of the cyclohexene core, functionalization is necessary to introduce the required methanol (B129727) group and install the methyl substituents at the correct positions if not already incorporated in the Diels-Alder precursors. This can involve a variety of transformations, including:

Allylic oxidation: To introduce hydroxyl groups.

Epoxidation and ring-opening: To create diols that can be further modified.

C-H functionalization: Direct conversion of C-H bonds to introduce new functional groups, which is a growing area of interest for its atom economy. researchgate.net

The table below summarizes key Diels-Alder strategies for cyclohexene synthesis.

| Reaction Type | Catalyst/Conditions | Key Features |

| Thermal Diels-Alder | High Temperature | Simple, classic method; may lack selectivity for complex targets. |

| Lewis Acid-Catalyzed | AlBr₃/AlMe₃, etc. | Accelerates reaction, improves selectivity, effective for hindered systems. acs.orgucla.edu |

| Inverse-Electron-Demand | Lewis Acid | Allows for different substitution patterns on the diene and dienophile. ucla.edu |

Stereoselective and Enantioselective Synthesis Strategies for 3-Cyclohexene-1-methanol, 1,4-dimethyl- Isomers

Achieving specific stereoisomers of 3-Cyclohexene-1-methanol, 1,4-dimethyl- requires advanced synthetic strategies that control the three-dimensional arrangement of atoms. This is crucial as different isomers can have distinct biological or olfactory properties. The chiral pool, which utilizes readily available enantiopure natural products like terpenes, often serves as a starting point for such syntheses. google.comnih.govacs.org

Asymmetric catalysis is paramount for generating enantiomerically pure or enriched compounds. In the context of the Diels-Alder reaction, chiral Lewis acids or organocatalysts are used to induce facial selectivity in the cycloaddition, leading to a predominance of one enantiomer. researchgate.net Gold(I) complexes with chiral ligands, for instance, have been shown to catalyze enantioselective [4+2] cycloadditions with high efficiency and selectivity. beilstein-journals.orgnih.gov Similarly, rhodium(I) catalysts paired with chiral ligands like DTBM-segphos can achieve excellent enantioselectivity in intramolecular cyclizations to form bridged bicyclic systems. nih.gov

These catalytic systems create a chiral environment around the reactants, influencing the transition state of the reaction and directing the formation of one stereoisomer over the other.

Once a chiral center is established, subsequent reactions must be controlled to create the desired diastereomer. This involves diastereoselective functional group interconversions, where the existing stereocenter directs the stereochemical outcome of a new stereocenter being formed. nih.gov For example, the reduction of a ketone on a chiral cyclohexene ring can be influenced by the steric hindrance of existing substituents, leading to the preferential formation of one alcohol diastereomer. Substrate-controlled methods are a key strategy in the synthesis of complex molecules like terpenes. nih.gov

Biocatalysis offers a powerful and green alternative for obtaining chiral compounds. taylorfrancis.com Chemoenzymatic methods combine traditional organic synthesis with enzymatic reactions to achieve high selectivity. researchgate.netmdpi.com

Kinetic Resolution: This is a common strategy where an enzyme, often a lipase (B570770), selectively reacts with one enantiomer of a racemic mixture. mdpi.com For instance, lipase-catalyzed acetylation can convert one enantiomer of a racemic alcohol into its acetate, leaving the other enantiomer unreacted. The two can then be separated. Lipases like Porcine Pancreatic Lipase (PPL) and those from Candida species are frequently used. mdpi.com Low-temperature transesterification can enhance the efficiency of this resolution. nih.gov

Microbial Resolution: Whole-cell systems can also be used for enantioselective transformations. For example, specific strains of bacteria, such as Acinetobacter sp., have been identified that can selectively hydrolyze one enantiomer of a racemic ester, providing a route to optically active carboxylic acids and alcohols. nih.govjiangnan.edu.cn

The table below highlights different enzymatic resolution strategies.

| Method | Biocatalyst | Transformation | Key Advantage |

| Enantioselective Transesterification | Lipase QLM, Lipase PS, PPL | Racemic alcohol to chiral acetate and unreacted chiral alcohol | High enantioselectivity, mild conditions. mdpi.comnih.gov |

| Enantioselective Hydrolysis | Acinetobacter sp. JNU9335 | Racemic ester to chiral acid/alcohol | High substrate tolerance, excellent enantiomeric excess (ee). nih.govjiangnan.edu.cn |

Green Chemistry Principles in the Synthesis of 3-Cyclohexene-1-methanol, 1,4-dimethyl- Derivatives

Modern synthetic chemistry emphasizes sustainability through the principles of green chemistry. mlsu.ac.inresearchgate.net A key metric is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wordpress.comcdn-website.comjocpr.comwikipedia.org

Addition reactions, such as the Diels-Alder reaction, are inherently atom-economical as all atoms from the diene and dienophile are incorporated into the cyclohexene product. nih.gov Other strategies to enhance the "greenness" of the synthesis include:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. cdn-website.com

Use of Biocatalysts: Enzymes operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. mdpi.com

Solvent Choice: Selecting greener, less hazardous, and recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of a synthesis. whiterose.ac.ukmdpi.com

Reducing Derivatives: Minimizing the use of protecting groups shortens synthetic routes and reduces waste. nih.gov

One-Pot and Multicomponent Reactions for Scaffold Assembly

To improve efficiency and reduce waste from intermediate purification steps, chemists are increasingly turning to one-pot and multicomponent reactions (MCRs). organic-chemistry.org

One-Pot Reactions (Tandem/Cascade Reactions): These involve sequential transformations in a single reaction vessel without isolating intermediates. acs.org This approach saves time, solvents, and resources. A cascade reaction could, for instance, involve a catalytic dehydrogenation followed by an intramolecular hydride shift and aldol condensation to rapidly build a complex cyclohexene scaffold. acs.org

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a product that contains most of the atoms from the reactants. beilstein-journals.orgnih.govfrontiersin.org These reactions are highly convergent and atom-economical. While classic MCRs like the Ugi or Hantzsch reactions are well-known for heterocyclic synthesis, the principles can be applied to carbocyclic systems to rapidly generate molecular diversity and complexity. frontiersin.orgnih.gov

These advanced strategies streamline the synthesis of complex scaffolds like 3-Cyclohexene-1-methanol, 1,4-dimethyl-, making the process more efficient, cost-effective, and sustainable. nih.gov

Chemical Reactivity and Mechanistic Transformations of 3 Cyclohexene 1 Methanol, 1,4 Dimethyl

Oxidative Transformations of the Methanol (B129727) Moiety and Cyclohexene (B86901) Ring

Both the primary alcohol and the cyclohexene double bond are susceptible to oxidation under various conditions, leading to a range of products.

Oxidation of the Methanol Moiety

As a primary allylic alcohol, the -CH₂OH group can be selectively oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can convert the alcohol to the corresponding α,β-unsaturated aldehyde, (1,4-dimethyl-3-cyclohexen-1-yl)formaldehyde. sltchemicals.com Stronger oxidizing agents, like Jones reagent (chromic acid in acetone), can further oxidize the initially formed aldehyde to a carboxylic acid, yielding 1,4-dimethyl-3-cyclohexene-1-carboxylic acid. organic-chemistry.org Palladium- and copper-based catalysts in the presence of an oxidant like molecular oxygen also provide efficient methods for oxidizing allylic alcohols to aldehydes and, in some cases, directly to carboxylic acids. acs.orgrsc.org

Oxidation of the Cyclohexene Ring

The double bond can undergo several types of oxidative reactions:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. This reaction introduces a three-membered oxirane ring across the former double bond. The epoxidation of allylic alcohols can be highly stereoselective due to coordination between the reagent and the hydroxyl group. youtube.com

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄), yielding a vicinal diol with cis stereochemistry.

Oxidative Cleavage: More vigorous oxidation conditions lead to the cleavage of the carbon-carbon double bond. Ozonolysis (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide) will break the ring and yield a dialdehyde (B1249045) or keto-aldehyde. libretexts.org An oxidative work-up (e.g., with hydrogen peroxide) will produce a dicarboxylic acid or a keto-acid. libretexts.org Strong oxidants like hot, acidic potassium permanganate will also cleave the double bond, directly forming the corresponding dicarboxylic acid. youtube.com

Reductive Pathways and Hydrogenation Mechanisms

The double bond in 3-Cyclohexene-1-methanol, 1,4-dimethyl-, can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) over a metal catalyst. libretexts.org

Commonly used heterogeneous catalysts include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on carbon (e.g., Pd/C) or as oxides (e.g., PtO₂, Adams' catalyst). libretexts.orgyoutube.com The reaction is generally a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. youtube.com

The mechanism, often described by the Horiuti-Polanyi model, involves several steps:

Adsorption: Both the alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst. libretexts.orgrsc.org

Hydrogen Activation: The H-H bond is weakened or broken on the catalyst surface, forming reactive hydrogen species. rsc.org

Stepwise Addition: The adsorbed hydrogen atoms are transferred one at a time to the carbons of the double bond, leading to the formation of the saturated alkane. libretexts.org

Desorption: The resulting saturated product, (1,4-dimethylcyclohexyl)methanol, is more weakly adsorbed and desorbs from the catalyst surface.

The temperature and pressure conditions can influence the reaction rate and selectivity. researchgate.net While the alkene is readily hydrogenated under mild conditions, other functional groups like ketones or esters are typically not reduced under these same conditions. libretexts.org

Functional Group Interconversions and Derivatization Strategies

The primary hydroxyl group is a key site for functional group interconversions and the creation of various derivatives. These transformations are crucial for modifying the molecule's properties or for subsequent synthetic steps.

A common strategy involves converting the alcohol into a better leaving group. This can be achieved by reacting it with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This forms a tosylate or mesylate ester, respectively. These sulfonates are excellent substrates for Sₙ2 reactions, allowing the introduction of a wide range of nucleophiles.

Another key derivatization is esterification. The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. organic-chemistry.org This is not only a method for protection but also for creating derivatives with different biological or physical properties. For example, derivatization to picolinates has been used for the analysis of secondary alcohols. researchgate.net

Table 2: Examples of Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Functional Group | Product Class |

| Primary Alcohol | PBr₃ | Alkyl Bromide | Halide |

| Primary Alcohol | SOCl₂ | Alkyl Chloride | Halide |

| Primary Alcohol | TsCl, Pyridine | Tosylate | Sulfonate Ester |

| Primary Alcohol | Acetic Anhydride | Acetate Ester | Ester |

These derivatizations allow for the synthesis of a library of compounds from the parent alcohol, enabling further exploration of its chemical and biological potential. acs.org

Rearrangement Reactions and Isomerization Processes

Under certain conditions, particularly in the presence of strong acids, the carbon skeleton of 3-Cyclohexene-1-methanol, 1,4-dimethyl- can undergo rearrangement. These processes are typically driven by the formation of a more stable intermediate, such as a more substituted carbocation. masterorganicchemistry.com

If the double bond is protonated, a secondary carbocation can form. This intermediate may undergo a 1,2-hydride or 1,2-alkyl (methyl) shift to generate a more stable tertiary carbocation. masterorganicchemistry.comlibretexts.orgegyankosh.ac.in This rearranged carbocation would then be trapped by a nucleophile, leading to a product with a different connectivity than expected from simple addition. For example, an acid-catalyzed addition of water could lead to a rearranged diol. masterorganicchemistry.commasterorganicchemistry.com

Another relevant rearrangement is the Baeyer-Villiger oxidation. pw.livenrochemistry.com If the primary alcohol of the title compound is first oxidized to an aldehyde and then to a ketone (via subsequent functionalization and reaction), the resulting cyclic ketone can be treated with a peroxyacid. This inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). jk-sci.comlibretexts.orgmdpi.com The regioselectivity of this rearrangement is predictable, with the more substituted carbon atom preferentially migrating. pw.livelibretexts.org

Sigmatropic rearrangements, such as the acs.orgacs.org-sigmatropic Claisen or Cope rearrangements, are powerful tools in organic synthesis but would require prior modification of the 3-Cyclohexene-1-methanol, 1,4-dimethyl- structure to create the necessary allyl vinyl ether or 1,5-diene systems. acs.org

Photochemical and Radical-Mediated Transformations

The reactivity of 3-Cyclohexene-1-methanol, 1,4-dimethyl- can also be influenced by light or radical initiators.

Photochemical Transformations

Cycloalkenes can undergo photochemical isomerization upon irradiation, often in the presence of a photosensitizer. This can lead to the formation of a strained trans-cyclohexene isomer, although this is more common in smaller or medium-sized rings. These highly reactive trans isomers can be trapped by nucleophiles like alcohols.

Radical-Mediated Transformations

The allylic positions of the cyclohexene ring (the carbons adjacent to the double bond) are susceptible to radical substitution. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can lead to the selective bromination at an allylic position.

Radical addition to the double bond can also occur, often competing with ionic addition mechanisms depending on the reaction conditions. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism and results in an anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.

The oxidation of cyclohexene derivatives can also proceed through radical pathways, involving hydrogen atom transfer and the formation of various radical intermediates. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed mechanisms and the structures of transition states is key to predicting and controlling the outcomes of reactions involving 3-Cyclohexene-1-methanol, 1,4-dimethyl-.

Electrophilic Addition Mechanisms

The mechanism of electrophilic addition to the double bond involves the formation of a high-energy carbocation intermediate. chemguide.co.uk The transition state leading to this intermediate is the rate-determining step. The stability of the potential carbocations (tertiary vs. secondary) dictates the activation energy and thus the preferred reaction pathway, explaining Markovnikov's rule. chemguide.co.uk In the case of halogen addition, the mechanism proceeds through a bridged halonium ion, which explains the observed anti-stereochemistry of the addition. libretexts.org

Hydrogenation Mechanisms

The catalytic hydrogenation of cyclohexene on metal surfaces like platinum has been studied extensively. researchgate.net The mechanism involves the adsorption and activation of both hydrogen and the alkene on the catalyst surface. rsc.org The reaction proceeds through intermediates where hydrogen atoms are sequentially added to the carbon atoms of the former double bond. The stereochemistry is typically syn, as both hydrogen atoms are delivered from the catalyst surface to the same face of the alkene. youtube.com

Rearrangement Mechanisms

In the Baeyer-Villiger oxidation, the key mechanistic step is the migration of an alkyl group from carbon to an electron-deficient oxygen atom within a tetrahedral intermediate known as the Criegee intermediate. pw.livejk-sci.com This migration occurs in a concerted fashion with the departure of the carboxylate leaving group, and the stereochemistry of the migrating center is retained. jk-sci.com Carbocation rearrangements proceed through a transition state where a hydride or alkyl group bridges the original and destination carbons, leading to the more stable carbocation. libretexts.org

Table 3: Key Intermediates in Reactions of 3-Cyclohexene-1-methanol, 1,4-dimethyl-

| Reaction Type | Key Intermediate | Consequence |

| Electrophilic Addition (HX) | Tertiary Carbocation | Markovnikov Regioselectivity |

| Electrophilic Addition (X₂) | Cyclic Halonium Ion | Anti-Addition Stereoselectivity |

| Baeyer-Villiger Oxidation | Criegee Intermediate | Oxygen Insertion to form Lactone |

| Catalytic Hydrogenation | Adsorbed Alkene/H atoms | Syn-Addition of H₂ |

| Acid-Catalyzed Reaction | Rearranged Carbocation | Skeletal Reorganization |

Stereochemical Research on 3 Cyclohexene 1 Methanol, 1,4 Dimethyl

Conformational Analysis of the Cyclohexene (B86901) Ring and Substituents

The cyclohexene ring in 3-cyclohexene-1-methanol, 1,4-dimethyl- adopts a half-chair conformation, a consequence of the geometric constraints imposed by the endocyclic double bond. This contrasts with the typical chair conformation of saturated cyclohexanes. stackexchange.com The energy barrier for the ring inversion of cyclohexene is notably lower than that of cyclohexane (B81311), generally falling within the range of 5.2–6.6 kcal/mol as determined by quantum chemical methods. stackexchange.com This rapid interconversion between the two half-chair forms is a critical factor in the conformational analysis of its derivatives.

The stability of the various conformers of 3-cyclohexene-1-methanol, 1,4-dimethyl- is primarily dictated by the steric interactions of its substituents: the two methyl groups and the hydroxymethyl group. The energetic preference for a substituent to occupy an equatorial or pseudo-equatorial position over an axial or pseudo-axial one is quantified by its A-value. masterorganicchemistry.comwikipedia.org For a methyl group on a cyclohexane ring, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to minimize 1,3-diaxial interactions. libretexts.org The A-value for a hydroxymethyl group is generally lower than that of a methyl group, suggesting it is less sterically demanding.

In the case of 3-cyclohexene-1-methanol, 1,4-dimethyl-, the conformational equilibrium will be influenced by several factors:

1,3-Diaxial-like Interactions: Similar to cyclohexanes, substituents in pseudo-axial positions on the cyclohexene ring experience steric strain. The most stable conformation will seek to minimize these interactions by placing the larger groups in pseudo-equatorial orientations. libretexts.org

Allylic Strain (A1,3 Strain): This type of strain arises from the interaction between a substituent on the double bond (at C-4) and a substituent at an allylic position (at C-6, though in this molecule the key interaction is with the substituent at C-1). wikipedia.org In 3-cyclohexene-1-methanol, 1,4-dimethyl-, the interaction between the C-4 methyl group and the C-1 substituents (the methyl and hydroxymethyl groups) will be a significant determinant of conformational preference. wikipedia.orgnih.gov The molecule will adopt a conformation that minimizes this allylic strain.

Given these factors, it is predicted that the diequatorial or pseudo-diequatorial conformers of the trans isomer would be significantly more stable than the diaxial or pseudo-diaxial conformers. For the cis isomer, where one substituent is pseudo-axial and the other pseudo-equatorial, the conformation placing the bulkier group (methyl) in the pseudo-equatorial position would be favored. libretexts.org

Table 1: Key Steric Interactions in Conformational Analysis

| Interaction Type | Description | Relevance to 3-Cyclohexene-1-methanol, 1,4-dimethyl- |

| A-Value | Energy difference between axial and equatorial conformers of a monosubstituted cyclohexane. | Provides a quantitative measure of the steric bulk of the methyl and hydroxymethyl substituents, guiding predictions of conformational preference. masterorganicchemistry.comwikipedia.orgpharmacy180.comquizlet.com |

| 1,3-Diaxial Interaction | Steric strain between an axial substituent and other axial atoms on the same side of the ring. | A primary factor destabilizing conformations with pseudo-axial substituents. libretexts.orgpharmacy180.com |

| Allylic Strain (A1,3) | Steric interaction between a substituent on a double bond and an allylic substituent. | Influences the preferred orientation of the C-1 substituents relative to the C-4 methyl group. wikipedia.orgnih.govresearchgate.netnih.gov |

Stereoisomer Separation and Enantiomeric Enrichment Techniques

The presence of two chiral centers in 3-cyclohexene-1-methanol, 1,4-dimethyl- (at C-1 and C-4) means that the compound can exist as two pairs of enantiomers (cis and trans diastereomers). The separation of these stereoisomers is a crucial step in obtaining enantiomerically pure compounds for further study or application.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of stereoisomers. cannabissciencetech.com For enantiomeric resolution, chiral stationary phases (CSPs) are employed. phenomenex.com These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including terpene alcohols. phenomenex.comresearchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. cannabissciencetech.com

Diastereomeric Resolution is another classical and effective method for separating enantiomers. wikipedia.org This technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can often be separated by conventional methods like crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers. For a secondary alcohol like 3-cyclohexene-1-methanol, 1,4-dimethyl-, common chiral resolving agents include chiral carboxylic acids, which form diastereomeric esters. nih.gov

Enzymatic resolution offers a highly selective alternative for enantiomeric enrichment. Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This kinetic resolution technique is widely applied in the synthesis of enantiopure pharmaceuticals and natural products.

Table 2: Techniques for Stereoisomer Separation and Enrichment

| Technique | Principle | Application to 3-Cyclohexene-1-methanol, 1,4-dimethyl- |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of the enantiomers of both cis and trans diastereomers. cannabissciencetech.comphenomenex.comresearchgate.net |

| Diastereomeric Resolution | Conversion of enantiomers into diastereomers with different physical properties, allowing for separation. | Reaction with a chiral acid to form diastereomeric esters, which can be separated by crystallization or chromatography. wikipedia.orgnih.gov |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation of one enantiomer in a racemic mixture. | Selective acylation of one enantiomer by a lipase (B570770), enabling separation of the resulting ester from the unreacted alcohol. |

Determination of Absolute and Relative Stereochemistry in Complex Derivatives

Once the stereoisomers of 3-cyclohexene-1-methanol, 1,4-dimethyl- are separated, determining their absolute and relative configurations is essential. This is often achieved through a combination of spectroscopic methods and chemical derivatization.

The relative stereochemistry (cis or trans) can typically be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons. wordpress.com For example, in the cis isomer, an NOE enhancement between the pseudo-axial proton at C-1 and the pseudo-axial methyl group at C-4 would be expected, which would be absent in the trans isomer. Furthermore, the analysis of coupling constants (3JHH) can provide information about the dihedral angles between adjacent protons, aiding in the conformational and configurational assignment. nmrwiki.org

The determination of absolute stereochemistry at the chiral centers requires more advanced techniques. The Mosher's method is a powerful NMR-based technique for determining the absolute configuration of secondary alcohols. nih.govspringernature.comstackexchange.com This method involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu By comparing the 1H NMR spectra of these two diastereomers, the differential shielding effects of the phenyl group of the MTPA moiety on nearby protons can be analyzed. nih.gov The sign of the chemical shift difference (Δδ = δS - δR) for protons on either side of the carbinol center reveals the absolute configuration. nih.gov

Table 3: Methods for Stereochemical Determination

| Technique | Information Obtained | Description |

| NMR Spectroscopy (NOE, J-coupling) | Relative Stereochemistry | NOE identifies protons that are close in space, distinguishing between cis and trans isomers. J-coupling constants provide information on dihedral angles, confirming conformational assignments. researchgate.networdpress.comnmrwiki.org |

| Mosher's Method (NMR) | Absolute Stereochemistry | Formation of diastereomeric MTPA esters and analysis of the 1H NMR chemical shift differences (ΔδSR) to assign the absolute configuration of the secondary alcohol center. nih.govspringernature.comstackexchange.comumn.edunih.gov |

| X-ray Crystallography | Absolute and Relative Stereochemistry | Provides an unambiguous three-dimensional structure of a crystalline derivative, but requires the formation of suitable single crystals. |

Advanced Spectroscopic and Analytical Investigations for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "3-Cyclohexene-1-methanol, 1,4-dimethyl-". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete assignment of the molecule's complex framework.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The olefinic proton on the cyclohexene (B86901) ring (H-3) would appear in the downfield region, typically around 5.4-5.7 ppm, due to the deshielding effect of the double bond. chemicalbook.com The proton of the hydroxyl group (-OH) would present as a broad singlet, with its chemical shift being variable depending on concentration and solvent. The proton attached to the carbon bearing the hydroxyl group (-CHOH) would likely appear as a multiplet. Protons on the carbons adjacent to the double bond and the methyl groups would have characteristic shifts in the aliphatic region of the spectrum. spectrabase.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbons of the double bond (C-3 and C-4) would resonate significantly downfield (e.g., ~120-140 ppm). The carbon attached to the hydroxyl group (C-8) would also be downfield (~65-75 ppm) due to the electronegativity of the oxygen atom. The remaining aliphatic and methyl carbons would appear in the upfield region of the spectrum. epfl.cheurisotop.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the final structural assignment. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Cyclohexene-1-methanol, 1,4-dimethyl-

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and stereochemistry.

¹H NMR| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Olefinic H (C=CH) | 5.4 - 5.7 | Multiplet |

| Carbinol H (-CHOH) | 3.5 - 4.0 | Multiplet |

| Hydroxyl H (-OH) | Variable (e.g., 1.5 - 4.0) | Broad Singlet |

| Allylic H | 1.9 - 2.2 | Multiplet |

| Ring CH₂ & CH | 1.2 - 2.1 | Multiplets |

| C4-Methyl H (-CH₃) | ~1.6 | Singlet / Doublet |

¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 & C4 (C=C) | 120 - 140 |

| C8 (-CHOH) | 65 - 75 |

| C1 & Ring CH | 30 - 45 |

| C2, C5, C6 (Ring CH₂) | 20 - 40 |

| C4-Methyl (-CH₃) | ~23 |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying "3-Cyclohexene-1-methanol, 1,4-dimethyl-" and analyzing its fragmentation patterns to confirm its structure. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique mass spectrum.

The molecular ion peak [M]⁺ at m/z 140 would be expected, although for alcohols, it can sometimes be weak or absent. libretexts.orgacs.org A prominent fragmentation pathway for alcohols is the loss of a water molecule, leading to a significant [M-18]⁺ peak at m/z 122. researchgate.net Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also common. This could result in the loss of a methyl radical (•CH₃) from the hydroxyethyl (B10761427) group, yielding a fragment at m/z 125, or the loss of the entire hydroxyethyl group.

As a cyclohexene derivative, a key fragmentation pathway is the retro-Diels-Alder (RDA) reaction. nih.govmsu.edu This process involves the cleavage of the cyclohexene ring, which for "3-Cyclohexene-1-methanol, 1,4-dimethyl-" would split the m/z 122 ion (after water loss) into a charged diene and a neutral alkene. The specific masses of the RDA fragments provide strong evidence for the location of the double bond and the substituents on the ring. msu.edudocbrown.info

Predicted Key Mass Fragments for 3-Cyclohexene-1-methanol, 1,4-dimethyl- (EI-MS)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - H₂O]⁺ | Loss of water |

| 107 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl radical |

| 82 | [C₆H₁₀]⁺ | Retro-Diels-Alder fragmentation (diene fragment) |

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within "3-Cyclohexene-1-methanol, 1,4-dimethyl-". These two methods are complementary, as some vibrational modes that are strong in IR are weak in Raman, and vice-versa. acs.org

The IR spectrum is dominated by absorptions from the molecule's polar bonds. Key expected absorptions include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the sp²-hybridized carbon of the double bond (C=C-H). Bands just below 3000 cm⁻¹ are due to the C-H stretching of the sp³-hybridized carbons in the ring and methyl groups.

C=C Stretch: A medium-to-weak absorption around 1640-1680 cm⁻¹ indicates the stretching of the carbon-carbon double bond within the cyclohexene ring.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range corresponds to the stretching vibration of the carbon-oxygen bond of the alcohol.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. psu.edu Therefore, the C=C stretching vibration of the relatively symmetric cyclohexene ring is often more prominent in the Raman spectrum than in the IR spectrum. ustc.edu.cn By analyzing the specific frequencies and intensities in both IR and Raman spectra, and often with the aid of computational DFT calculations, detailed information about the molecule's conformation can be derived. rsc.orgnih.gov

Characteristic Vibrational Frequencies for 3-Cyclohexene-1-methanol, 1,4-dimethyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Relative Intensity |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | IR | Strong, Broad |

| C=C-H stretch | 3010 - 3050 | IR, Raman | Medium |

| C-H stretch (sp³) | 2850 - 2960 | IR, Raman | Strong |

| C=C stretch | 1640 - 1680 | IR, Raman | Weak-Medium (IR), Strong (Raman) |

Chiroptical Methods (CD, ORD) for Stereochemical Characterization

"3-Cyclohexene-1-methanol, 1,4-dimethyl-" possesses multiple stereocenters, specifically at the C1, C4, and C8 positions (the carbon bearing the hydroxyethyl group). This structural feature makes it a chiral molecule with several possible stereoisomers. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of such compounds. unibo.it

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bgsu.edu This technique is particularly sensitive to the three-dimensional arrangement of atoms. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. For molecules with multiple chiral centers like this terpene alcohol, each unique diastereomer will have a distinct CD spectrum.

Vibrational Circular Dichroism (VCD), an extension of the technique into the infrared region, measures the differential absorption of circularly polarized IR light by chiral molecules during vibrational transitions. rsc.orgresearchgate.net By comparing experimentally obtained CD and VCD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration (R/S designation) of the chiral centers can be determined. rsc.org This combination of experimental and theoretical approaches is a powerful tool for elucidating the complex stereochemistry and preferred solution-phase conformations of flexible chiral molecules like terpene derivatives. researchgate.netsemanticscholar.org

Chromatographic Method Development for Isomer Separation in Research Matrices

The analysis and purification of "3-Cyclohexene-1-methanol, 1,4-dimethyl-" often require sophisticated chromatographic techniques to separate it from complex mixtures, such as essential oil extracts, and to resolve its various isomers. semanticscholar.orgsums.ac.ir Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed.

Given the volatility of this monoterpene alcohol, GC is a highly suitable technique, commonly paired with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. scholarsresearchlibrary.com The separation of the different isomers (e.g., cis/trans diastereomers related to the 1,4-dimethyl substitution) can be achieved by selecting appropriate GC capillary columns. Stationary phases with varying polarities can exploit subtle differences in the boiling points and polarities of the isomers to achieve separation. researchgate.net

Separating the enantiomers of "3-Cyclohexene-1-methanol, 1,4-dimethyl-" requires a chiral environment. This is typically accomplished using a chiral stationary phase (CSP) in either GC or HPLC. researchgate.net These phases are derivatized with a chiral selector, such as a cyclodextrin (B1172386) derivative, which interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation. researchgate.net The development of such methods is crucial for studying the specific biological activities of individual stereoisomers.

Summary of Chromatographic Methods for Isomer Separation

| Technique | Stationary Phase / Column Type | Target Separation | Principle |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., DB-5, HP-5MS) | Separation from other components in a mixture | Separation based on boiling point and general polarity differences. |

| Gas Chromatography (GC) | Polar (e.g., Carbowax) | Diastereomer separation (cis/trans) | Exploits differences in polarity between geometric isomers. |

| Chiral GC | Modified cyclodextrin CSP | Enantiomer separation (R/S) | Differential formation of transient diastereomeric complexes with the chiral stationary phase. researchgate.net |

Computational and Theoretical Studies of 3 Cyclohexene 1 Methanol, 1,4 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the solutions to the Schrödinger equation. nih.govacs.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to approximate these solutions, providing a detailed picture of the electron distribution and its implications for chemical behavior. mpg.dearxiv.org

Methodology: A typical approach involves geometry optimization of the molecule's structure using a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or higher. researchgate.netekb.eg This process finds the lowest energy arrangement of the atoms. Following optimization, calculations can determine various electronic properties. ekb.eg

Research Findings: The electronic structure dictates the molecule's reactivity. Key parameters derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. researchgate.net

For a molecule like 3-Cyclohexene-1-methanol, 1,4-dimethyl-, the HOMO is likely to be localized on the π-bond of the cyclohexene (B86901) ring, making it the primary site for electrophilic attack. The LUMO would be the corresponding π* antibonding orbital. The oxygen atom of the hydroxyl group also influences the electronic landscape through its lone pairs and inductive effects.

An electrostatic potential (ESP) map can visualize the charge distribution. For this molecule, a negative potential (red/yellow) would be expected around the oxygen atom, indicating a nucleophilic site, while the alkene and the hydroxyl proton would show positive potential (blue), indicating electrophilic or acidic character.

Hypothetical Data Table for Electronic Properties:

| Parameter | Description | Predicted Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | A higher energy indicates greater nucleophilicity, suggesting reactivity with electrophiles at the C=C double bond. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy indicates greater electrophilicity, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular forces, solubility, and interactions with other polar molecules. |

| ESP Minimum | Most negative electrostatic potential (e.g., on Oxygen) | Predicts the site of protonation or interaction with electrophiles. |

This table is illustrative. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations focus on static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows for the exploration of the conformational landscape—the full range of shapes a molecule can adopt—and its interactions with its environment. nih.govku.dk

Methodology: MD simulations use a classical mechanics framework, where atoms are treated as spheres and bonds as springs. The forces between atoms are calculated using a "force field" (e.g., AMBER, CHARMM). The system, which can include the molecule and a solvent like water or toluene, is simulated for a period ranging from nanoseconds to milliseconds, tracking the trajectory of each atom. acs.orgsemarakilmu.com.my

Research Findings: For 3-Cyclohexene-1-methanol, 1,4-dimethyl-, the cyclohexene ring is not planar and exists in several conformations, such as the chair, boat, and twist-boat. youtube.com MD simulations can determine the relative stability of these conformers and the energy barriers for interconversion between them. nih.gov The orientation of the methyl and hydroxymethyl substituents (axial vs. equatorial) significantly impacts conformational stability. The most stable conformer will be the one that minimizes steric strain.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, one can observe how solvent molecules arrange themselves around the solute and how hydrogen bonds (in the case of the hydroxyl group) form and break over time. semarakilmu.com.my These simulations can also model the aggregation of molecules, which is crucial for understanding the properties of bulk materials. semarakilmu.com.my

Interactive Data Table: Conformational Analysis of a Substituted Cyclohexene Ring

| Conformer | Relative Energy (kJ/mol) | Key Feature | Predicted Population (%) |

| Chair (Substituents eq, eq) | 0.0 | Both large groups are in the more stable equatorial positions. | 95 |

| Chair (Substituents ax, eq) | 7.6 | One large group is in a less stable axial position, causing steric strain. | 4 |

| Twist-Boat | 23.0 | A higher-energy, flexible conformation. | <1 |

| Boat | 29.0 | A high-energy transition state or intermediate between twist-boat forms. | <1 |

Note: Data is representative for a disubstituted cyclohexane (B81311) and serves as an illustration. The specific values for 3-Cyclohexene-1-methanol, 1,4-dimethyl- would depend on the precise stereochemistry and require dedicated simulation.

Prediction of Reaction Pathways and Transition States using Density Functional Theory

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. mdpi.comumn.edu DFT calculations can map the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. acs.orgwhiterose.ac.uk

Methodology: To study a reaction, chemists compute the optimized geometries and energies of the reactants, products, and any potential intermediates. The most critical part is locating the transition state (TS)—the highest energy point along the reaction coordinate. acs.org A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. acs.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Research Findings: For 3-Cyclohexene-1-methanol, 1,4-dimethyl-, a common reaction is the electrophilic addition to the double bond, for instance, with bromine (Br₂). niscpr.res.inresearchgate.net DFT studies can model the entire pathway: the initial approach of bromine, the formation of a bromonium ion intermediate, and the subsequent nucleophilic attack by the bromide ion. niscpr.res.in These calculations can predict the stereochemical outcome of the reaction (e.g., anti-addition).

Furthermore, theoretical studies can explore competing reaction pathways. For example, in the isomerization of terpenes, carbocation intermediates can undergo complex rearrangements. nih.gov DFT can calculate the energies of different carbocation structures and the transition states connecting them, explaining why certain products are formed preferentially. nih.gov

Interactive Data Table: Hypothetical Energy Profile for Bromination of a Cyclohexene Derivative

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | Cyclohexene derivative + Br₂ | 0.0 |

| Transition State 1 | Formation of the bromonium ion | +10.5 |

| Intermediate | Cyclic bromonium ion | +4.2 |

| Transition State 2 | Nucleophilic attack by Br⁻ | +12.1 |

| Products | trans-1,2-dibromo adduct | -25.0 |

Note: Energies are illustrative and represent a typical profile for electrophilic addition. Specific values require calculation for the exact substrates.

Biocatalytic Approaches and Mechanistic Biochemical Relevance of 3 Cyclohexene 1 Methanol, 1,4 Dimethyl and Its Analogues

Enzymatic Transformations and Biocatalysis for Enantioselective Processes

The generation of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical and fragrance industries, where the biological activity of a compound is often dictated by its specific stereochemistry. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a powerful and sustainable alternative to traditional chemical synthesis for achieving high enantiopurity. nih.gov While direct enzymatic kinetic resolution studies on 3-Cyclohexene-1-methanol, 1,4-dimethyl- are not extensively documented, a wealth of research on structurally similar cyclic secondary alcohols, particularly p-menthane (B155814) derivatives, provides a strong foundation for understanding the potential biocatalytic approaches. mdpi.com

Lipases are a class of enzymes that have been widely and successfully employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.comnih.gov This process relies on the enzyme's ability to preferentially catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.com The success of such resolutions is influenced by several factors, including the choice of lipase (B570770), the reaction medium (solvent), the acyl donor, and the temperature. mdpi.com

For instance, the enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman adducts, which also possess a hydroxyl group on a cyclic or pseudo-cyclic scaffold, has been achieved with high enantioselectivity using various lipases such as those from Pseudomonas fluorescens, Pseudomonas cepacia (PCL), and Candida antarctica (CAL-A and CAL-B). nih.gov In these studies, both hydrolysis of the corresponding esters and transesterification of the alcohols have been shown to be effective strategies. nih.gov

A key advantage of lipase-catalyzed resolutions is the ability to obtain both enantiomers of the target alcohol in high enantiomeric excess. By selecting a lipase that preferentially acylates one enantiomer, the unreacted alcohol can be recovered in high purity. Conversely, the acylated product can be subsequently deprotected to yield the other enantiomer. mdpi.com

Table 1: Factors Influencing Lipase-Catalyzed Kinetic Resolution of Cyclic Alcohols

| Factor | Influence on Enantioselectivity | Examples of Variations |

| Enzyme Source | The inherent stereopreference of the lipase is crucial. Different lipases can exhibit opposite enantioselectivities for the same substrate. | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), Aspergillus niger Lipase |

| Acyl Donor | The structure of the acyl donor can impact the reaction rate and enantioselectivity. | Vinyl acetate, Isopropenyl acetate, Acetic anhydride |

| Solvent | The polarity and nature of the solvent can affect enzyme conformation and activity. | Toluene, Hexane (B92381), 2-Methyl-2-butanol, Ionic Liquids |

| Temperature | Lowering the temperature can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate. | 0°C to 40°C |

Given that 3-Cyclohexene-1-methanol, 1,4-dimethyl- is a cyclic secondary alcohol, it is highly probable that lipase-catalyzed kinetic resolution would be a viable method for obtaining its enantiomers. Screening a variety of lipases in different solvents with various acyl donors would be a standard approach to identify optimal conditions for achieving high enantiomeric excess.

Mechanistic Investigations of Biochemical Pathways Involving Cyclohexene (B86901) Derivatives

The biochemical pathways involving cyclohexene derivatives are diverse and play significant roles in the metabolism of various organisms, from bacteria and fungi to plants. mdpi.comresearchgate.net These pathways often involve a series of enzymatic reactions that modify the cyclohexene ring, leading to a wide array of functionalized molecules. While the specific metabolic fate of 3-Cyclohexene-1-methanol, 1,4-dimethyl- has not been explicitly detailed in the literature, the well-characterized biosynthesis of p-menthane monoterpenes provides a valuable model for understanding its potential biochemical transformations. researchgate.netscilit.com

The biosynthesis of many p-menthane monoterpenes, which share the same carbon skeleton as 3-Cyclohexene-1-methanol, 1,4-dimethyl-, typically begins with the cyclization of the acyclic precursor, geranyl diphosphate (B83284) (GPP). researchgate.net This initial cyclization is catalyzed by a class of enzymes known as terpene synthases or cyclases. rsc.org Following the formation of the initial cyclic product, a series of modifications, primarily hydroxylations, oxidations, and reductions, are carried out by other enzymes to generate the vast diversity of p-menthane derivatives found in nature. mdpi.com

For example, in the biosynthesis of menthol (B31143) in peppermint (Mentha x piperita), the initial cyclization of GPP yields (-)-limonene. This is followed by a hydroxylation at the C3 position, an oxidation to a ketone, and subsequent reductions to produce the final menthol isomers. researchgate.net

Common enzymatic transformations observed in the metabolism of cyclohexene derivatives in microorganisms include:

Hydroxylation: The introduction of a hydroxyl group onto the cyclohexene ring, often at an allylic position, is a common initial step. This reaction is typically catalyzed by cytochrome P450 monooxygenases.

Oxidation: The alcohol group can be further oxidized to an aldehyde or a ketone by alcohol dehydrogenases.

Epoxidation and Hydrolysis: The double bond within the cyclohexene ring can be epoxidized, followed by hydrolysis of the epoxide to form a diol. mdpi.com

Ring Cleavage: In some degradation pathways, the cyclohexene ring can be opened, leading to linear products that can then enter central metabolism.

Given its structure, 3-Cyclohexene-1-methanol, 1,4-dimethyl- could potentially be a substrate for a variety of these enzymatic reactions. For instance, the primary alcohol group could be oxidized to an aldehyde and then a carboxylic acid. The double bond could be a site for epoxidation or hydration. Furthermore, the methyl groups could also be targets for hydroxylation.

Table 2: Potential Enzymatic Reactions in the Metabolism of 3-Cyclohexene-1-methanol, 1,4-dimethyl-

| Reaction Type | Potential Product(s) | Enzyme Class Involved |

| Oxidation of Primary Alcohol | 1,4-dimethyl-3-cyclohexene-1-carbaldehyde; 1,4-dimethyl-3-cyclohexene-1-carboxylic acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |

| Epoxidation of Double Bond | 1,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-ol | Epoxygenase |

| Hydration of Double Bond | 1,4-dimethylcyclohexane-1,3-diol | Hydratase |

| Allylic Hydroxylation | 1,4-dimethyl-3-cyclohexene-1,x-diol (where x is 2, 5, or 6) | Cytochrome P450 Monooxygenase |

Structure-Activity Relationship Studies for Mechanistic Understanding at the Molecular Level

The efficiency and selectivity of enzymatic transformations are intimately linked to the three-dimensional structure of the substrate and its interaction with the enzyme's active site. Structure-activity relationship (SAR) studies aim to elucidate these connections by systematically modifying the substrate's structure and observing the resulting changes in enzymatic activity. mdpi.com For cyclohexene derivatives like 3-Cyclohexene-1-methanol, 1,4-dimethyl-, several structural features are critical in determining their reactivity in biocatalytic systems.

In the context of lipase-catalyzed resolutions, the steric environment around the hydroxyl group is a key determinant of enantioselectivity. mdpi.com The size and position of the methyl groups on the cyclohexene ring of 3-Cyclohexene-1-methanol, 1,4-dimethyl- will significantly influence how the molecule fits into the active site of a lipase. A bulky substituent near the reaction center can hinder the approach of the enzyme, leading to lower reactivity or altered enantioselectivity. mdpi.com

Furthermore, the distance between the stereocenter and the reacting hydroxyl group can also affect the enzyme's ability to discriminate between the two enantiomers. In 3-Cyclohexene-1-methanol, 1,4-dimethyl-, the stereocenter is at the carbon bearing the hydroxymethyl group, which should allow for good recognition by many lipases.

Beyond enzymatic transformations, the structural features of cyclohexene derivatives are also crucial for their biological activity. For example, the type and position of functional groups on the p-menthane skeleton are known to be critical for their anti-inflammatory and other biological properties. researchgate.net Modifications such as oxidation or the introduction of additional hydroxyl groups can dramatically alter the bioactivity of a terpene. researchgate.net This highlights the importance of understanding how subtle structural changes in molecules like 3-Cyclohexene-1-methanol, 1,4-dimethyl- can impact their interactions with biological targets at a molecular level.

Table 3: Key Structural Features of 3-Cyclohexene-1-methanol, 1,4-dimethyl- and their Potential Impact on Bioactivity and Biocatalysis

| Structural Feature | Potential Influence |

| Position and Number of Methyl Groups | Steric hindrance in enzyme active sites; lipophilicity and membrane permeability. |

| Position of the Double Bond | Site for epoxidation, hydration, and other addition reactions; influences ring conformation. |

| Primary Alcohol Group | Site for oxidation and esterification; can participate in hydrogen bonding with enzyme residues. |

| Chirality at C1 | Determines the enantioselectivity of enzymatic reactions and the specific biological activity of each enantiomer. |

Environmental Transformation Pathways of 3 Cyclohexene 1 Methanol, 1,4 Dimethyl

Photochemical Degradation Mechanisms

Photochemical degradation, driven by sunlight, is a primary pathway for the transformation of organic compounds in the atmosphere and surface waters. For 3-Cyclohexene-1-methanol, 1,4-dimethyl-, two main photochemical processes are anticipated: direct photolysis and indirect photo-oxidation.

Direct Photolysis: This process involves the absorption of light by the molecule itself, leading to its decomposition. The cyclohexene (B86901) moiety contains a double bond that can absorb ultraviolet (UV) radiation, potentially leading to isomerization or fragmentation reactions. However, for many organic molecules, direct photolysis is less significant than indirect processes unless they possess strong chromophores that absorb at environmentally relevant wavelengths.

Indirect Photo-oxidation: This is often the more dominant photochemical pathway in the environment. It involves reactions with photochemically generated reactive species, most notably the hydroxyl radical (•OH). The •OH radical is a powerful, non-selective oxidant that reacts rapidly with most organic molecules. researchgate.net The reaction of •OH radicals with 3-Cyclohexene-1-methanol, 1,4-dimethyl- is expected to proceed via two main mechanisms: addition to the double bond and hydrogen abstraction.

Hydroxyl Radical Addition: The •OH radical can add to the carbon-carbon double bond within the cyclohexene ring. This addition creates a radical intermediate that can subsequently react with molecular oxygen (O₂), leading to the formation of various oxygenated products such as diols, ketones, and ring-opened products. researchgate.net Studies on similar cyclic alkenes, like cyclohexene, have shown that photocatalytic oxidation can yield products such as cyclohex-2-en-1-one and cyclohexane-1,2-diol. researchgate.net

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the C-H bonds in the molecule. The most likely sites for abstraction are the allylic positions (the C-H bonds adjacent to the double bond) and the C-H bond of the hydroxymethyl group, as these bonds are generally weaker. This abstraction also forms a carbon-centered radical, which then reacts with O₂ to form peroxy radicals (RO₂•), initiating a cascade of oxidation reactions that can lead to the formation of aldehydes, ketones, and carboxylic acids. escholarship.org

The atmospheric degradation of terpenes, which share structural similarities with 3-Cyclohexene-1-methanol, 1,4-dimethyl-, is known to be rapid, with lifetimes ranging from minutes to hours due to reactions with OH radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). escholarship.org The reaction with ozone can lead to the formation of secondary organic aerosols. wikipedia.org

Table 1: Predicted Photochemical Degradation Products of 3-Cyclohexene-1-methanol, 1,4-dimethyl-

| Precursor Compound | Reaction Type | Predicted Transformation Products | Reference |

| 3-Cyclohexene-1-methanol, 1,4-dimethyl- | Indirect Photo-oxidation (•OH addition) | 1,4-Dimethyl-cyclohex-3-ene-1,2-diol, 1,4-Dimethyl-4,5-epoxycyclohexane-1-methanol | researchgate.net |

| 3-Cyclohexene-1-methanol, 1,4-dimethyl- | Indirect Photo-oxidation (H-abstraction) | 4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-ol, 1,4-Dimethyl-3-cyclohexen-1-al | escholarship.org |

| 3-Cyclohexene-1-methanol, 1,4-dimethyl- | Ozonolysis | Carbonyl compounds (aldehydes, ketones), Secondary Organic Aerosols | wikipedia.org |

Microbial Biotransformation Pathways

Microbial biotransformation is a key process in the degradation of organic compounds in soil and aquatic environments. researchgate.netnih.gov Microorganisms can utilize a wide range of organic molecules as sources of carbon and energy. researchgate.net Terpene alcohols, such as 3-Cyclohexene-1-methanol, 1,4-dimethyl-, are generally susceptible to microbial degradation. dtic.mil

The initial steps in the microbial degradation of terpene alcohols often involve the oxidation of the alcohol functional group. dtic.milfrontiersin.org For 3-Cyclohexene-1-methanol, 1,4-dimethyl-, a primary alcohol, this would likely be a two-step oxidation to the corresponding carboxylic acid, proceeding through an aldehyde intermediate. This process is typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. frontiersin.org

Following the initial oxidation of the alcohol group, the microbial degradation pathway would likely involve the breakdown of the cyclohexene ring. This can occur through various mechanisms, including hydroxylation, epoxidation, and subsequent ring cleavage. frontiersin.org The degradation of the related monoterpene limonene, for example, can proceed through multiple pathways involving the formation of perillyl alcohol, carveol, and α-terpineol, followed by further oxidation and ring opening. ethz.ch

The biodegradability of a compound is influenced by various factors, including its chemical structure, concentration, and the presence of adapted microbial communities. While specific studies on the microbial biotransformation of 3-Cyclohexene-1-methanol, 1,4-dimethyl- are lacking, the general susceptibility of terpene alcohols to microbial attack suggests that it is unlikely to persist indefinitely in biologically active environments. dtic.milnih.gov

Table 2: Predicted Microbial Biotransformation Steps for 3-Cyclohexene-1-methanol, 1,4-dimethyl-

| Transformation Step | Enzyme Class (Predicted) | Intermediate/Product | Reference |

| Oxidation of primary alcohol | Alcohol Dehydrogenase | 1,4-Dimethyl-3-cyclohexene-1-carbaldehyde | frontiersin.org |

| Oxidation of aldehyde | Aldehyde Dehydrogenase | 1,4-Dimethyl-3-cyclohexene-1-carboxylic acid | frontiersin.org |

| Ring hydroxylation/epoxidation | Monooxygenase/Dioxygenase | Hydroxylated/Epoxidized cyclohexene derivatives | frontiersin.orgethz.ch |

| Ring cleavage | Hydrolase/Lyase | Acyclic carboxylic acids | dtic.milethz.ch |

Note: These pathways are proposed based on established microbial degradation mechanisms for structurally related terpene alcohols. Specific enzymes and intermediates would require experimental verification.

Chemical Hydrolysis and Oxidation in Environmental Systems

In addition to photochemical and microbial processes, abiotic chemical reactions such as hydrolysis and oxidation can contribute to the transformation of 3-Cyclohexene-1-methanol, 1,4-dimethyl- in environmental systems, particularly in water.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For 3-Cyclohexene-1-methanol, 1,4-dimethyl-, the primary alcohol functional group is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Allylic alcohols can undergo hydrolysis, but the rates are highly dependent on the specific structure and conditions. Under strongly acidic or basic conditions, which are not typical for most natural waters, the rate of hydrolysis could be enhanced. frontiersin.org Acid-catalyzed hydrolysis of terpene glycosides, for instance, can lead to molecular rearrangements of the monoterpenol aglycones. frontiersin.orgfirmenich.com

Oxidation: Abiotic oxidation in the environment can be mediated by various oxidants, including dissolved oxygen and metal ions. The allylic C-H bonds and the double bond in the cyclohexene ring are potential sites for oxidation. The oxidation of allylic alcohols can lead to the formation of α,β-unsaturated aldehydes and ketones. escholarship.org While direct oxidation by dissolved oxygen is typically slow for most organic compounds in the absence of a catalyst, it can be facilitated by the presence of certain metal ions or surfaces.

Table 3: Summary of Environmental Transformation Pathways

| Pathway | Primary Environmental Compartment | Key Reactants/Mediators | Predicted Significance |

| Photochemical Degradation | Atmosphere, Surface Waters | •OH, O₃, Sunlight | High |

| Microbial Biotransformation | Soil, Water, Sediment | Bacteria, Fungi | High |

| Chemical Hydrolysis | Water | Water (pH dependent) | Low (under typical environmental conditions) |

| Chemical Oxidation | Water, Soil | Dissolved O₂, Metal Ions | Moderate to Low |

Future Directions and Emerging Research Avenues for 3 Cyclohexene 1 Methanol, 1,4 Dimethyl Chemistry

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The future of synthesizing 3-Cyclohexene-1-methanol, 1,4-dimethyl- will heavily rely on the development of green and sustainable catalytic processes. Research is moving towards catalysts that offer high efficiency and selectivity under mild conditions, minimize waste, and utilize renewable feedstocks.

A promising avenue is the adaptation of catalytic systems developed for structurally similar compounds like 1,4-cyclohexanedimethanol (B133615) (CHDM). For instance, supported trimetallic catalysts, such as RuPtSn/Al₂O₃, have demonstrated high efficiency in the one-pot conversion of dimethyl terephthalate (B1205515) to CHDM with yields around 92%. nih.gov Similarly, dual-catalyst systems like Pd/r-GO and og-CuZn have achieved 95% yields in converting PET waste into CHDM precursors. nih.gov Exploring analogous heterogeneous and nanocatalyst systems could lead to robust and recyclable catalytic routes for 3-Cyclohexene-1-methanol, 1,4-dimethyl-.

Furthermore, the use of earth-abundant and non-toxic metals is a key trend in sustainable chemistry. acs.org Iron(III)-based catalysts, for example, have been effectively used in various condensation and addition reactions under solvent-free conditions. acs.org Investigating the applicability of such catalysts could significantly reduce the environmental footprint of the synthesis. Another innovative approach involves deriving the cyclohexene (B86901) backbone from renewable resources. Researchers have successfully converted plant oils into 1,4-cyclohexadiene (B1204751) via ruthenium-catalyzed metathesis, followed by isomerization to 1,3-cyclohexadiene. rsc.org Applying this bio-based strategy to produce precursors for 3-Cyclohexene-1-methanol, 1,4-dimethyl- represents a major step towards a circular chemical economy.

Table 1: Potential Catalytic Systems for Sustainable Synthesis

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

Understanding and optimizing the synthesis of 3-Cyclohexene-1-methanol, 1,4-dimethyl- requires precise knowledge of reaction kinetics, mechanisms, and the formation of transient intermediates. Future research will increasingly employ advanced analytical techniques for in situ (in-place) monitoring.

Techniques such as in situ X-ray powder diffraction (XRPD) and Raman spectroscopy are becoming vital tools. These methods have been used to successfully monitor the mechanochemical formation of Covalent Organic Frameworks (COFs) in real-time, providing direct experimental evidence of reaction intermediates and templating effects. escholarship.org Applying a similar combination of techniques to the synthesis of 3-Cyclohexene-1-methanol, 1,4-dimethyl- could elucidate the reaction mechanism, identify rate-limiting steps, and detect the formation of byproducts as they occur.

On a more fundamental level, the development of single-molecule electronic devices offers an unprecedented window into chemical transformations. By monitoring changes in electrical conductance as a single molecule reacts within a nanoscopic junction, researchers can characterize transient intermediates and distinguish between competing reaction pathways, such as proton shuttle and acid-base processes. europa.eu While still a frontier technique, its application could resolve complex mechanistic questions in the catalytic synthesis of cyclohexene derivatives that are unresolvable by conventional ensemble-based measurements. Reactive molecular dynamics (MD) simulations also provide a powerful analytical tool, capable of tracking the evolution of intact reactant molecules and the formation of products under specific stress and temperature conditions, as demonstrated in studies of cyclohexene oligomerization. researchgate.net

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry and in silico modeling are set to revolutionize the discovery and optimization of 3-Cyclohexene-1-methanol, 1,4-dimethyl- derivatives. These approaches enable the rational design of new molecules with tailored reactivity and functionality before they are ever synthesized in a lab.